molecular formula C9H9NO3 B8051790 4-[(methoxyimino)methyl]benzoic acid

4-[(methoxyimino)methyl]benzoic acid

Cat. No.: B8051790
M. Wt: 179.17 g/mol
InChI Key: GOJYSIUTEMBHIG-UHFFFAOYSA-N
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Description

4-[(methoxyimino)methyl]benzoic acid, a white solid with the chemical formula C₉H₉NO₃, is a derivative of 4-formylbenzoic acid. rsc.org The presence of both a carboxylic acid and an O-methyl oxime functional group makes it a bifunctional molecule, offering multiple reaction sites for chemical elaboration.

PropertyValue
CAS Number 61471-43-0 rsc.org
Molecular Formula C₉H₉NO₃ rsc.org
Molecular Weight 179.17 g/mol rsc.org
IUPAC Name This compound

Interactive Data Table: Physicochemical Properties of this compound Users can sort and filter the data presented in this table.

Property Value Source
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

The significance of this compound in contemporary research lies predominantly in its utility as a synthetic intermediate. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the methoxyimino moiety can participate in various chemical transformations or be incorporated as a stable structural element in a final product.

This compound and its derivatives are of interest in medicinal chemistry. The oxime ether linkage is a structural feature found in a number of biologically active compounds and approved drugs, suggesting that derivatives of this compound could exhibit a range of pharmacological activities. nih.gov For instance, the benzoic acid scaffold is a common feature in many drug molecules, and modifications at the 4-position with moieties like the methoxyimino group can influence the molecule's binding to biological targets. Research into benzoic acid derivatives has explored their potential as antimicrobial and VLA-4 antagonist agents.

In the realm of organic synthesis, this compound serves as a valuable building block. Its precursor, 4-formylbenzoic acid, is a readily available starting material. The conversion to the O-methyl oxime provides a stable derivative that can undergo further reactions at the carboxylic acid site without interference from the aldehyde group.

The development of this compound is intrinsically linked to the broader history of oxime and oxime ether synthesis. The formation of oximes through the reaction of aldehydes or ketones with hydroxylamine (B1172632) has been a fundamental reaction in organic chemistry since the 19th century.

The subsequent O-alkylation of oximes to form oxime ethers has also been a subject of study for many decades. Early methods often involved the use of strong bases like sodium methoxide to deprotonate the oxime, followed by reaction with an alkylating agent such as methyl iodide. google.com Over time, milder and more efficient methods have been developed, including the use of bases like potassium carbonate in polar aprotic solvents.

The synthesis of this compound itself follows these classical principles, typically involving the reaction of 4-formylbenzoic acid with methoxyamine hydrochloride in the presence of a suitable base.

The development of its derivatives has largely been driven by the needs of specific research projects, particularly in the synthesis of complex organic molecules and potential drug candidates. For example, the carboxylic acid functionality can be activated and coupled with various amines or alcohols to generate a library of amide and ester derivatives for biological screening. While specific historical milestones for this particular compound are not extensively documented, its emergence is a logical progression in the field of synthetic organic chemistry, leveraging well-established reactions to create a versatile and functionalized building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxyiminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJYSIUTEMBHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366544
Record name Benzoic acid, 4-[(methoxyimino)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61471-43-0
Record name Benzoic acid, 4-[(methoxyimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(methoxyimino)methyl]benzoic acid
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Advanced Synthetic Methodologies for 4 Methoxyimino Methyl Benzoic Acid and Its Analogues

Diverse Synthetic Pathways and Strategies

The construction of 4-[(methoxyimino)methyl]benzoic acid and its analogues can be achieved through several synthetic routes. These pathways often begin with readily available starting materials and proceed through a series of transformations to introduce the desired functional groups.

Multi-Step Synthesis Approaches

A common and logical multi-step synthesis of this compound initiates from p-toluic acid. This approach involves the oxidation of the methyl group to an aldehyde, followed by the formation of the oxime ether.

A primary step in this pathway is the oxidation of a methylarene to a carboxylic acid. For instance, p-xylene (B151628) can be oxidized to p-toluic acid. chemicalbook.com Subsequently, the p-toluic acid can be further oxidized to 4-carboxybenzaldehyde, a key precursor. chemicalbook.com The oxidation of p-xylene to terephthalic acid is a major industrial process, and 4-carboxybenzaldehyde is a known intermediate in this conversion. chemicalbook.com

Once 4-formylbenzoic acid (4-carboxybenzaldehyde) is obtained, the next crucial step is the formation of the O-methyl oxime. This is typically achieved by reacting the aldehyde with methoxyamine hydrochloride. The reaction is generally carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid released. While specific details for the direct synthesis of this compound are not extensively documented in publicly available literature, the synthesis of its methyl ester provides a clear precedent. Methyl 4-formylbenzoate (B8722198) can be reacted with hydroxylamine (B1172632) to form the corresponding oxime, which can then be reduced to methyl 4-(aminomethyl)benzoate. nih.gov This indicates that the initial oximation of the formyl group in the presence of the ester is a feasible transformation.

A plausible synthetic sequence is outlined below:

Oxidation of p-Toluic Acid: Oxidation of p-toluic acid to 4-formylbenzoic acid.

Oximation: Reaction of 4-formylbenzoic acid with methoxyamine hydrochloride in a suitable solvent and base to form this compound.

Alternatively, the synthesis can proceed through the methyl ester of p-toluic acid to facilitate purification and handling.

StepReactantReagent(s)ProductYieldReference
1p-XyleneNitric Acidp-Toluic Acid- chemicalbook.com
24-Formylbenzoic acidN-tert-butylhydroxylamine, EtOH, 60°C, 4h4-Formylbenzoyl oxime93% nih.gov

This table presents data for related reactions that serve as a model for the synthesis of the target compound.

Photoreduction and Rearrangement Processes

Photochemical methods offer alternative pathways for the synthesis and modification of oxime ethers. While direct photoreduction to form the methoxyimino group is not a standard method, photochemical rearrangements of oxime derivatives can be utilized to synthesize various nitrogen-containing compounds. For instance, the photo-Beckmann rearrangement of oximes can yield amides. While not directly applicable to the synthesis of the target oxime ether, this highlights the reactivity of oximes under photochemical conditions.

More relevant to the synthesis of analogues, photosensitized diradical rearrangement of alkenyl oxime ethers has been developed for the synthesis of amino-featured epoxides, demonstrating the potential of photochemical transformations in modifying complex oxime ether structures. nih.gov The efficiency of photochemical N–O bond homolysis is highly dependent on the structure of the imine unit, with aromatic groups often enhancing the yield of radical generation.

Oxidation Reactions in Aromatic Systems

The synthesis of the benzoic acid moiety of the target molecule relies heavily on oxidation reactions of aromatic systems. The oxidation of p-xylene is a well-established industrial process for producing terephthalic acid, with 4-carboxybenzaldehyde being a key intermediate. google.comscienceasia.org Various catalytic systems have been developed for this oxidation, often employing cobalt and manganese salts in the presence of a bromine source. google.comnih.gov The choice of catalyst and reaction conditions can influence the selectivity towards the mono-carboxylic acid (p-toluic acid) or the di-carboxylic acid (terephthalic acid).

For laboratory-scale synthesis, the oxidation of p-cymene (B1678584) with nitric acid is a known route to p-toluic acid. chemicalbook.com Furthermore, the direct oxidation of p-xylene to terephthalic acid can be achieved using cobalt acetate (B1210297) as a catalyst and ozone-containing air as the oxidant in glacial acetic acid. scienceasia.org

Starting MaterialOxidizing Agent/CatalystProductKey FeatureReference
p-XyleneCobalt, Bromine, Carboxylic AcidTerephthalic AcidHigh yield and rapid reaction rate google.com
p-XyleneCobalt Acetate, Ozone-airTerephthalic AcidLow temperature and atmospheric pressure scienceasia.org
p-Xylene and Toluic Acid MixturesOxygen-containing gas, Oxidation catalystPhthalic AcidsSingle-step, improved conversions google.com

Catalytic Reduction Methods

Catalytic reduction methods are particularly relevant for the synthesis of analogues or for alternative synthetic routes starting from nitro-substituted precursors. For example, 4-nitrobenzoic acid can be catalytically hydrogenated to 4-aminobenzoic acid. nih.gov This amino-substituted benzoic acid could then potentially be converted to the target compound through a series of steps.

Furthermore, the catalytic reductive amination of aldehydes and ketones with nitro compounds is a green and efficient method for synthesizing secondary and tertiary amines. frontiersin.org This methodology could be adapted for the synthesis of analogues of this compound where the methoxyimino group is replaced by a substituted amino group. The reduction of aromatic nitro compounds can also lead to phenylhydroxylamines and their derivatives, which are valuable intermediates in organic synthesis. mdpi.comthieme-connect.de

PrecursorReducing Agent/CatalystProductYieldReference
4-Nitrobenzoic AcidPd/C catalyst, H24-Aminobenzoic Acid>96% nih.gov

Precursor Design and Intermediate Compound Generation

The efficient synthesis of this compound and its analogues is highly dependent on the strategic design and generation of key precursors and intermediates. A primary precursor is 4-formylbenzoic acid, which can be synthesized through various methods. thieme-connect.de Industrially, it is a byproduct of terephthalic acid production from p-xylene. chemicalbook.com

For laboratory preparations, the oxidation of p-toluic acid is a common route. chemicalbook.commdpi.com The choice of the starting material and the synthetic route to 4-formylbenzoic acid can be influenced by factors such as cost, availability, and the desired scale of the synthesis.

Another critical aspect of precursor design is the choice of the hydroxylamine derivative. For the target molecule, methoxyamine (or its hydrochloride salt) is used. For the synthesis of analogues with different O-substituents, the corresponding O-alkyl or O-aryl hydroxylamines would be required.

The generation of intermediate compounds, such as the methyl ester of 4-formylbenzoic acid, can facilitate the synthesis by improving solubility and allowing for easier purification by techniques like distillation or chromatography. researchgate.netnih.govderpharmachemica.commdpi.com The ester can then be hydrolyzed to the final carboxylic acid product in a subsequent step.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of this compound and its analogues, several aspects of green chemistry can be considered.

In the oxidation steps, replacing hazardous oxidizing agents with molecular oxygen or air, coupled with efficient and recyclable catalysts, is a key green strategy. The use of ozone-containing air for the oxidation of p-xylene at lower temperatures and atmospheric pressure is an example of a greener alternative to high-pressure industrial processes. scienceasia.org

Furthermore, catalytic reductive amination using molecular hydrogen or transfer hydrogenation is a more environmentally benign method for the synthesis of amine analogues compared to stoichiometric reducing agents. frontiersin.org The design of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener synthesis by reducing solvent usage and waste generation.

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Safer SolventsMineral water for oxime synthesisReduced use of volatile organic compounds
Atom EconomyOne-pot synthesis of oxime ethersMinimized waste and improved efficiency
CatalysisNatural acids for oximation; Cobalt acetate for oxidationReduced use of stoichiometric reagents, milder reaction conditions
Design for Energy EfficiencyMechanochemical synthesis (grinding)Avoids heating and use of solvents

Mechanistic Investigations and Reactivity Profiles of 4 Methoxyimino Methyl Benzoic Acid

Elucidation of Reaction Mechanisms

The reactivity of 4-[(methoxyimino)methyl]benzoic acid is governed by the inherent properties of its constituent functional groups. The oxime ether linkage (C=N-O-CH₃) and the benzoic acid moiety are the primary sites for chemical transformations, which can proceed through various mechanistic pathways.

Nucleophilic Substitution (SN2) Pathways

While classical SN2 reactions occur at sp³-hybridized carbon atoms, analogous nucleophilic attacks can be considered at the sp²-hybridized carbon of the oxime ether. However, direct SN2 displacement at this carbon is generally unfavorable due to the high energy of the transition state. Instead, nucleophilic additions to the C=N double bond are more plausible. libretexts.orgyoutube.com These reactions are often catalyzed by acids, which protonate the nitrogen atom, increasing the electrophilicity of the carbon. libretexts.org

The general mechanism involves the attack of a nucleophile on the imine-like carbon, leading to a tetrahedral intermediate. Subsequent protonation or rearrangement can lead to a variety of products. For instance, organolithium reagents have been shown to add to chiral oxime ethers to produce chiral alkoxyamines. nih.gov The stereoselectivity of such additions often correlates with the E/Z geometry of the starting oxime ether. nih.gov

Sulfonyl oxime ethers have been shown to undergo facile nucleophilic substitution where the sulfonyl group acts as a good leaving group, providing access to other oxime ethers, amines, and carbonyl compounds. chemeurope.com This suggests that modification of the methoxy (B1213986) group in this compound could open up pathways for SN2-type reactions.

Radical Intermediate Formation

The oxime ether moiety is known to participate in radical reactions. The N-O bond is relatively weak and can be cleaved under photochemical or thermal conditions to generate iminyl radicals. researchgate.net These radicals are versatile intermediates that can undergo a variety of transformations, including intermolecular additions and intramolecular cyclizations. youtube.comlibretexts.orgrsc.org

For this compound, the formation of an iminyl radical could be initiated by photolysis or by using a radical initiator. The resulting radical can then be trapped by various radical acceptors. For example, intermolecular carbon radical addition to glyoxylic oxime ether has been achieved using triethylborane (B153662) as a radical initiator. nih.gov Phenylsulfonyl oxime ethers have also been employed as effective radical acceptors in acylation reactions. jeeadv.ac.in

The general pathway for radical formation and subsequent reaction can be summarized as:

Initiation: Homolytic cleavage of a bond (e.g., N-O bond) to form radical species.

Propagation: The radical intermediate reacts with another molecule to form a new radical and the desired product.

Termination: Two radical species combine to form a stable, non-radical product.

Oxidation and Reduction Mechanisms

Oxidation: The oxidation of oximes and their ethers can lead to a variety of products depending on the oxidant and reaction conditions. Hypervalent iodine reagents, for instance, can oxidize aldoximes to nitrile oxides. nih.gov In the case of this compound, oxidation could potentially occur at the methoxyimino group or the aromatic ring. The oxidation of the C=N-OH moiety by cytochrome P450 enzymes has been shown to release nitric oxide. acs.org

Reduction: The reduction of oxime ethers is a well-established method for the synthesis of primary amines. nih.gov Common reducing agents include lithium aluminium hydride (LiAlH₄), diborane, and catalytic hydrogenation. nih.govresearchgate.net The reduction of this compound would likely yield 4-(aminomethyl)benzoic acid. The reduction of the C=N bond is the key step, and the reaction conditions can be tuned to avoid the cleavage of the N-O bond, which would lead to the corresponding hydroxylamine (B1172632). wikipedia.org The use of indium metal in the presence of acetic anhydride (B1165640) has been reported for the selective reduction of α-oximino carbonyl compounds to the corresponding N-acetyl amines. researchgate.net

Intramolecular and Intermolecular Reactivity Studies

The presence of multiple functional groups in this compound allows for both intramolecular and intermolecular reactions.

Intramolecular Reactivity: Intramolecular reactions, such as cyclizations, can occur if a suitable reacting partner is present within the molecule. For instance, intramolecular radical cyclization of oxime ethers containing an alkene or alkyne moiety is a powerful method for the synthesis of cyclic compounds. youtube.comlibretexts.org While this compound itself does not possess a suitable internal reaction partner for such cyclizations, derivatives could be designed to undergo these transformations.

Intermolecular Reactivity: Intermolecular reactions involve the interaction of two or more molecules of this compound or its reaction with other reagents. Examples include the previously discussed nucleophilic additions, radical reactions, and reduction/oxidation reactions. The carboxylic acid group can also participate in intermolecular reactions such as esterification or amide bond formation.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The electronic nature of substituents on the benzene (B151609) ring can significantly influence the reactivity of the methoxyimino group and the carboxylic acid. The Hammett equation is a useful tool for quantifying these effects on reaction rates and equilibrium constants.

For reactions involving the methoxyimino group, electron-donating groups (EDGs) on the aromatic ring would be expected to increase the electron density at the C=N bond, potentially affecting its susceptibility to nucleophilic attack and its redox potential. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density.

A computational study on substituted hydroxylamine derivatives showed that the inductive and resonance effects of substituents can be analyzed using conceptual DFT-based descriptors. nih.gov In the acid-catalyzed dynamic exchange of oxime ethers, it was found that an EDG on the non-protonated oxime ether increases the nucleophilicity of the nitrogen, facilitating the attack on a protonated oxime ether, while an EWG hinders this process. jeeadv.ac.in

The following table summarizes the expected qualitative effects of substituents on the reactivity of the methoxyimino group in this compound derivatives.

Reaction TypeSubstituent on Aryl RingExpected Effect on Reaction RateRationale
Nucleophilic Addition to C=N Electron-Withdrawing Group (EWG)IncreaseIncreases the electrophilicity of the carbon atom.
Electron-Donating Group (EDG)DecreaseDecreases the electrophilicity of the carbon atom.
Radical Addition to C=N Electron-Withdrawing Group (EWG)IncreaseLowers the energy of the LUMO of the C=N bond.
Electron-Donating Group (EDG)DecreaseRaises the energy of the LUMO of the C=N bond.
Reduction of C=N Electron-Withdrawing Group (EWG)IncreaseMakes the C=N bond more susceptible to reduction.
Electron-Donating Group (EDG)DecreaseMakes the C=N bond less susceptible to reduction.

It is important to note that these are general trends, and the actual effect can be influenced by the specific reaction conditions and the nature of the substituent and the reagent.

Computational Chemistry and Theoretical Modeling of 4 Methoxyimino Methyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 4-[(methoxyimino)methyl]benzoic acid. These calculations provide a detailed understanding of the molecule's geometry and electronic nature.

Geometry Optimization and Molecular Parameter Determination

Table 1: Selected Theoretically Determined Molecular Parameters for a Similar Substituted Benzoic Acid

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41--
C-C (acid)1.49--
C=O1.22--
C-O (acid)1.35--
C=N1.28--
N-O1.40--
O-CH31.43--
C-C-C (ring)-118 - 121-
O-C-O (acid)-123-
C-C=N-120-
C-N-O-111-
C-O-C (ether)-117-
C-C-C-C (ring)--~0
C-C-C=O--~180

Note: The values in this table are representative and are based on DFT calculations of structurally similar benzoic acid derivatives.

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of this compound is characterized by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For similar aromatic oxime ethers, the HOMO is typically localized on the benzene (B151609) ring and the oxime nitrogen, while the LUMO is distributed over the carboxylic acid group and the C=N bond.

Table 2: Theoretical Electronic Properties of a Related Benzoic Acid Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: These values are illustrative and derived from studies on analogous compounds.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of the molecule. The HOMO, being the electron-donating orbital, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, as the electron-accepting orbital, points to sites prone to nucleophilic attack. In this compound, the distribution of these orbitals suggests that the oxygen atoms of the carboxylic acid and the methoxy (B1213986) group, along with the nitrogen of the oxime, are potential sites for electrophilic interaction.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating varying potential. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups, as well as the nitrogen atom of the oxime moiety. Positive potential would be expected around the hydrogen atom of the carboxylic acid.

Chemical Reactivity Descriptors (Ionization Energy, Hardness, Electrophilicity, Fukui Function)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity.

Ionization Energy (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a molecule to accept electrons.

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Calculated Chemical Reactivity Descriptors for a Structurally Similar Compound

DescriptorValue (eV)
Ionization Energy (I)6.5
Electron Affinity (A)2.0
Chemical Hardness (η)2.25
Electronegativity (χ)4.25
Electrophilicity Index (ω)4.01

Note: These values are derived from theoretical calculations on related benzoic acid derivatives.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response. Molecules with significant charge transfer characteristics, often found in push-pull systems, tend to exhibit higher β values. The presence of the electron-donating methoxyimino group and the electron-withdrawing carboxylic acid group on the benzene ring of this compound suggests potential for NLO activity. Theoretical calculations for similar D-π-A (donor-π-acceptor) systems have shown promising NLO properties. ias.ac.in

Table 4: Predicted NLO Properties of a Related Benzoic Acid Derivative

PropertyValue
Dipole Moment (μ)~3.5 D
First-Order Hyperpolarizability (β)Significant, comparable to other organic NLO materials

Note: The specific numerical value for β can vary greatly depending on the computational method and basis set used. The information presented is based on trends observed in similar molecules.

Solvation Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the molecular properties and reactivity of a solute. For this compound, computational studies employing implicit and explicit solvation models are crucial to understanding its behavior in different chemical environments. These models simulate the solvent's effect on the molecule's geometry, electronic structure, and reactivity.

Furthermore, the reactivity of this compound is intrinsically linked to the solvent. Solvation can stabilize or destabilize transition states, thereby affecting reaction rates. For example, the acidity of the carboxylic acid proton is highly dependent on the solvent's ability to stabilize the resulting carboxylate anion. Computational models can provide insights into these solvent-dependent reaction pathways.

Table 1: Illustrative Data on Solvent Effects on Key Molecular Properties of this compound (Hypothetical Data)

SolventDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Gas Phase3.5-6.8-1.55.3
Water (Polar Protic)5.2-7.1-1.25.9
Acetonitrile (Polar Aprotic)4.8-7.0-1.35.7
Toluene (Nonpolar)3.7-6.9-1.45.5

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational results for this exact molecule were not found in the public domain.

Quantum Chemical Topology and Non-Bonding Orbital (NBO) Analysis

Quantum Chemical Topology, through methods like the Atoms in Molecules (AIM) theory, provides a rigorous framework for analyzing the electron density distribution within a molecule. This analysis can identify critical points in the electron density, which correspond to atomic positions, bond paths, and ring and cage structures, offering a detailed picture of the chemical bonding in this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic interactions within a molecule by translating the complex many-electron wavefunction into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalized interactions.

For this compound, NBO analysis can elucidate several key features:

Hybridization and Bonding: It details the hybridization of each atom and the composition of the sigma (σ) and pi (π) bonds. For instance, it can describe the nature of the C=N bond of the methoxyimino group and the delocalized π-system of the benzene ring.

Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. In this molecule, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as between the π-system of the benzene ring and the substituents.

Atomic Charges: The analysis provides a more chemically intuitive picture of the atomic charges compared to other methods, helping to understand the electrostatic potential and reactivity sites of the molecule.

Table 2: Key NBO Interaction Energies in this compound (Hypothetical Data)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O(methoxy)σ(N-C)3.2
LP(1) Nσ(C-C_ring)4.5
π(C=C)_ringπ(C=O)_carboxyl15.8
π(C=N)π(C=C)_ring8.1

Note: This data is hypothetical and serves to illustrate the types of interactions NBO analysis can quantify. Specific values would require dedicated computational studies.

Design and Exploration of 4 Methoxyimino Methyl Benzoic Acid Derivatives and Analogues

Rational Design Strategies for Structural Variation

The rational design of derivatives of 4-[(methoxyimino)methyl]benzoic acid involves a systematic approach to modifying its structure to achieve desired properties. Key strategies include bioisosteric replacement, scaffold hopping, and structure-based drug design, often guided by computational modeling.

One common strategy is the modification of the carboxylic acid group. This is often done to enhance cell permeability and oral bioavailability, as the polar carboxylic acid can be a liability. Bioisosteric replacements for the carboxylic acid can include tetrazoles, hydroxamic acids, or other acidic functional groups that can maintain key interactions with biological targets. For instance, in the design of other bioactive benzoic acids, such as influenza neuraminidase inhibitors, the carboxylic acid is a crucial anchor to the target enzyme. nih.gov

The methoxyimino group is another key site for modification. The methyl group of the methoxyimino moiety can be replaced with other alkyl or aryl groups to explore the impact on lipophilicity and steric interactions. The oxime ether linkage itself is a point of interest, as it can influence the molecule's conformational flexibility and electronic properties. In the development of oxime derivatives of dehydrocholic acid as anti-hepatitis B virus (HBV) agents, variations in the oxime substituent were found to significantly impact antiviral activity and cytotoxicity. nih.gov

The aromatic ring provides a canvas for substitution to modulate electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring can influence the pKa of the benzoic acid, the reactivity of the molecule, and its interactions with biological targets. Structure-activity relationship (SAR) studies on other benzoic acid derivatives, such as those targeting 12-lipoxygenase, have demonstrated that the substitution pattern on the aromatic ring is critical for potency and selectivity. nih.gov

Structure-Property Relationship Studies in Designed Analogues

The relationship between the chemical structure of this compound analogues and their properties is a critical aspect of their development. By systematically altering the structure and observing the effects on physicochemical and biological characteristics, researchers can build a comprehensive SAR profile.

For example, modifications to the substituents on the aromatic ring can have a profound impact on the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of halogen atoms or trifluoromethyl groups can increase lipophilicity, while hydroxyl or amino groups can increase polarity. In studies of synthetic methcathinone (B1676376) analogues, the position of substituents on the aromatic ring was shown to significantly influence their potency as monoamine transporter releasing agents. nih.gov

The following table illustrates hypothetical structure-activity relationships for a series of designed analogues, based on common trends observed in medicinal chemistry.

Compound R1 (Aromatic Ring Substitution) R2 (Oxime Substitution) Calculated LogP Hypothetical Biological Activity (IC50, µM)
1 H-CH32.110.5
2 3-Cl-CH32.85.2
3 3-OH-CH31.815.8
4 H-CH2CH32.58.9
5 H-Ph3.72.1

This interactive table allows for the sorting and filtering of data to better visualize the potential impact of different substituents on the molecule's properties.

Synthetic Accessibility and Diversification of Derivatives

The feasibility of synthesizing a diverse library of derivatives is a key consideration in the exploration of a new chemical scaffold. The synthesis of this compound derivatives can be approached through several established synthetic routes.

The core scaffold can be synthesized from 4-formylbenzoic acid. The aldehyde group can be reacted with methoxylamine hydrochloride to form the methoxyimino group. The resulting this compound can then be subjected to various diversification reactions.

Esterification of the carboxylic acid is a straightforward modification, allowing for the creation of a wide range of esters with varying alkyl or aryl groups. Amide coupling reactions can also be employed to introduce a diverse set of amines, leading to the formation of benzamides. The synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors showcases the utility of amide bond formation in generating libraries of bioactive compounds. nih.gov

Diversification of the aromatic ring can be achieved through electrophilic aromatic substitution reactions on a suitable precursor. For example, nitration followed by reduction can introduce an amino group, which can then be further functionalized. The synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid thioureides demonstrates a multi-step synthesis to build complexity around a benzoic acid core. researchgate.net

A general synthetic scheme for the diversification of the this compound scaffold is presented below:

Stereochemical Considerations in Derivative Design

A crucial aspect of the design of this compound derivatives is the consideration of stereochemistry, particularly the potential for geometric isomerism around the carbon-nitrogen double bond (C=N) of the methoxyimino group.

The methoxyimino group can exist as two geometric isomers, the E and Z isomers, depending on the orientation of the methoxy (B1213986) group relative to the substituents on the carbon atom. These isomers are stereoisomers and can have different physical, chemical, and biological properties. It is well-established in medicinal chemistry that different stereoisomers of a drug can exhibit different pharmacological activities and metabolic profiles.

The relative stability of the E and Z isomers can be influenced by steric and electronic factors. In many cases, one isomer may be thermodynamically more stable than the other. The interconversion between the two isomers may also be possible under certain conditions, such as exposure to light or heat.

In the context of drug design, it is often desirable to synthesize and test the individual E and Z isomers to determine which one possesses the desired biological activity. The separation of these isomers can be achieved through chromatographic techniques, such as chiral chromatography, or through stereoselective synthesis. The synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid highlights the importance of stereochemistry in determining the in vivo activity of a compound. nih.gov

The following table summarizes the key stereochemical features of the methoxyimino group.

Feature Description
Isomerism E/Z geometric isomerism around the C=N bond.
Properties E and Z isomers can have different physical, chemical, and biological properties.
Synthesis Stereoselective synthesis or separation of isomers is often necessary for biological evaluation.
Stability The relative stability of the isomers can be influenced by substituents.

Scarcity of Research Hinders Comprehensive Analysis of this compound's Coordination Chemistry

A thorough investigation into the coordination chemistry of the compound this compound has revealed a significant lack of published scientific literature. Despite extensive searches for scholarly articles and research data, no specific studies detailing the formation and characterization of its metal complexes, its ligand binding modes, or the electronic and magnetic properties of such complexes could be identified. Furthermore, information regarding its application in crystal engineering and the formation of supramolecular assemblies is not available in the current body of scientific research.

The initial intent was to construct a detailed article outlining the coordination chemistry of this compound, structured around its interaction with metal ions. The planned sections were to include:

Coordination Chemistry of 4 Methoxyimino Methyl Benzoic Acid and Its Ligand Properties

Crystal Engineering and Supramolecular Assemblies Involving Metal Coordination:This final section was planned to cover the use of 4-[(methoxyimino)methyl]benzoic acid in the design and construction of extended solid-state structures, such as metal-organic frameworks (MOFs) or other coordination polymers, through the process of crystal engineering.

Unfortunately, the absence of primary research and review articles specifically focused on this compound prevents the generation of a scientifically accurate and informative article on its coordination chemistry. The scientific community has yet to publish detailed investigations into the behavior of this particular compound as a ligand in coordination complexes. Therefore, any attempt to create the requested article would be speculative and not based on established scientific findings.

Advanced Research Applications of 4 Methoxyimino Methyl Benzoic Acid and Its Derivatives Excluding Clinical Human Trials

Biochemical and Cellular Mechanism Probing

Derivatives of 4-[(methoxyimino)methyl]benzoic acid serve as valuable tools for investigating complex biological pathways. Their ability to interact with key cellular components allows researchers to dissect mechanisms related to protein degradation, enzyme function, cell cycle progression, and receptor signaling.

Modulators of Protein Degradation Systems (e.g., Ubiquitin-Proteasome, Autophagy-Lysosome Pathways)

The ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway are the two primary mechanisms for protein degradation within a cell, crucial for maintaining protein homeostasis. nih.gov The UPS targets most cellular proteins for degradation through a process called ubiquitination, while the autophagy-lysosome system is typically responsible for breaking down larger structures like aggregated proteins and entire organelles. nih.gov

Research into retinoid derivatives, which share structural similarities with benzoic acid compounds, has shown that they can modulate these degradation systems. For instance, certain halogenated retinoid derivatives have been developed that can induce the degradation of the PML-RARα fusion protein, a hallmark of acute promyelocytic leukemia (APL). nih.gov This oncoprotein is known to disrupt the normal function of RAR/RXR signaling pathways. nih.gov The ability of these compounds to trigger the breakdown of specific pathogenic proteins highlights the potential for using benzoic acid derivatives to probe and potentially manipulate the protein degradation machinery for therapeutic research purposes. The degradation is dose-dependent, with lower concentrations activating RARα to induce differentiation and higher concentrations activating RXRα to trigger apoptosis. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Benzoic acid and its derivatives are recognized as effective inhibitors of various enzymes, a property that allows for detailed investigation into enzyme structure and function. researchgate.net Their inhibitory action often stems from the ability of the benzoic acid moiety to interact with the enzyme's active site. researchgate.net For example, benzoic acid can chelate copper ions within the active site of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, leading to its inhibition. researchgate.net

Studies on a range of benzoic acid derivatives have elucidated structure-activity relationships in enzyme inhibition. Research on tyrosinase inhibitors demonstrated that various derivatives exhibited inhibitory potential, with one specific compound showing a potent IC50 value of 1.09 µM. researchgate.net Similarly, a study on the inhibition of α-amylase by 17 different phenolic acids based on a benzoic acid parent nucleus revealed that the position and nature of substituents on the benzene (B151609) ring significantly impact inhibitory strength. mdpi.com 2,3,4-trihydroxybenzoic acid was identified as the most potent inhibitor in that study, with an IC50 of 17.30 ± 0.73 mM, primarily through hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com These studies showcase how derivatives of this compound can be used as chemical probes to map enzyme active sites and understand the molecular basis of catalysis and inhibition.

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives on α-Amylase

Compound IC50 (mM)
2,3,4-Trihydroxybenzoic Acid 17.30 ± 0.73
4-Methylbenzoic Acid 52.35 ± 3.31

This table presents the half maximal inhibitory concentration (IC50) values of select benzoic acid derivatives against α-amylase, illustrating the impact of substituents on inhibitory potency. mdpi.com

Cell Cycle Modulation Research (e.g., G2/M arrest)

The cell cycle is a tightly regulated process, and its disruption is a key feature of cancer. Certain compounds can force cells to halt at specific checkpoints, such as the G2/M transition, preventing them from dividing. This mechanism is a focal point of cancer research. Derivatives of benzoic acid have been instrumental in these investigations.

For example, a synthetic stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to induce a G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This arrest was correlated with the downregulation of the checkpoint protein cyclin B1 and was a precursor to the induction of apoptosis (programmed cell death). nih.gov Further research into halogenated retinoid derivatives has also shown that at higher doses, these compounds can induce G2/M arrest and subsequent apoptosis in leukemia cells. nih.gov These findings suggest that compounds structurally related to this compound could be employed in research to explore the molecular pathways governing the G2/M checkpoint and to identify new ways to halt the proliferation of cancer cells.

Receptor-Ligand Interaction Studies (e.g., RXRα and RARα binding)

Nuclear receptors like the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα) are critical regulators of gene expression, controlling processes such as cell differentiation and proliferation. nih.gov Understanding how ligands bind to and activate these receptors is a major area of research.

A phenyl-thiazolyl-benzoic acid derivative (PTB) was identified through virtual screening and subsequently characterized as a potent agonist for both RXRα and RARα. nih.gov Time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirmed that PTB binds directly to both receptors, with a higher affinity for RARα. nih.gov The compound was shown to activate reporter genes under the control of these receptors and induce differentiation in acute promyelocytic leukemia cells. nih.gov The development of such dual-receptor agonists is significant, as combined activation of RXR and RAR can synergistically enhance cellular differentiation. nih.gov This line of research underscores the utility of the benzoic acid scaffold in designing specific molecular probes to study the structure, function, and therapeutic potential of nuclear receptor signaling pathways.

Table 2: Receptor Binding Affinity of a Phenyl-Thiazolyl-Benzoic Acid Derivative (PTB)

Nuclear Receptor EC50 (nM)
RXRα 213.6 ± 21.9
RARα 68.4 ± 15.6
PPARα >10,000
PPARδ >10,000
PPARγ >10,000

This table shows the half maximal effective concentration (EC50) values for the binding of PTB to various nuclear receptors, indicating high affinity and selectivity for RXRα and RARα. nih.gov

Materials Science and Nanotechnology Applications

Beyond its biological applications, the chemical structure of this compound lends itself to the synthesis of advanced materials. The benzoic acid group, in particular, provides a reactive handle for polymerization and surface modification.

Precursors for Polymeric Substances

The carboxylic acid group of benzoic acid and its derivatives can form salts with amine-containing polymers. This interaction has been exploited to create novel functional materials. In one study, poly(N,N-dimethylaminopropyl methacrylamide) was grafted onto the surface of polyethylene (B3416737) films. researchgate.net These modified films, containing functional amine groups, were then used to form polymeric salts with various benzoic acid derivatives. researchgate.netscielo.org.mx

This method allows for the creation of polymer films with a high concentration of the guest benzoic acid molecules, stabilized through the acid-base interaction, which reduces the likelihood of phase separation. scielo.org.mx The stability of these mixed systems is influenced by the nature of the substituents on the benzoic acid. For instance, derivatives with long-chain substituents showed better stability and miscibility with the host polymer. researchgate.net This research demonstrates a clear application for benzoic acid derivatives as precursors for creating functionalized polymer surfaces and films, which could be tailored for various material science applications.

Synthesis of Nanoparticles (e.g., Silver Nanoparticles)

There is no specific information available in the searched scientific literature detailing the use of this compound or its direct derivatives in the synthesis of nanoparticles, including silver nanoparticles. Research on nanoparticle synthesis has explored other benzoic acid derivatives. For instance, studies have been conducted on the use of 4-N-methyl benzoic acid for the synthesis of silver nanoparticles. chemicalbook.comnih.govmdpi.com

Chemical Biology Probes and Tools

No specific applications of this compound or its derivatives as chemical biology probes or tools were identified in the reviewed literature. The field of chemical biology utilizes a vast array of small molecules to study biological systems. wikipedia.orgsigmaaldrich.comsmolecule.com Oxime ethers, as a class of compounds, are recognized for their biological activities and are present in some pharmaceuticals. nih.govmdpi.com However, research specifically detailing the development of this compound as a probe for target identification, pathway elucidation, or as a biomarker has not been reported in the available data.

Applications in Industrial Chemical Synthesis (e.g., Dyes, Flavors, Preservatives)

Specific examples of the application of this compound in the industrial synthesis of dyes, flavors, or preservatives are not documented in the available research. Benzoic acid and its salts are widely used as food preservatives. wikipedia.org The synthesis of various azo dyes has been reported using derivatives of benzoic acid, such as 3-amino-4-methyl-benzoic acid. mdpi.com Additionally, esters of benzoic acid, like methyl benzoate, are utilized in the flavor and perfume industry. researchgate.netwikipedia.org However, there is no direct evidence to suggest that this compound is used for these specific industrial purposes.

Q & A

Q. Design a stability study to assess photodegradation under UV light.

  • Protocol :

Prepare solutions in ethanol/water (1:1) and expose to UV (365 nm) for 0–72 hours.

Analyze degradation via HPLC every 12 hours.

Identify byproducts using LC-MS/MS .

  • Key Parameter : Half-life (t1/2_{1/2}) under UV exposure; expect <48 hours based on structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.